molecular formula C18H13ClN2O5S B2611265 ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine CAS No. 1023539-63-0

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine

Cat. No.: B2611265
CAS No.: 1023539-63-0
M. Wt: 404.82
InChI Key: VEWZDNXMFHLCTG-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is a complex organic compound that features a sulfonyl group attached to a 4-chloro-2-nitrophenyl moiety and a 2-phenoxyphenyl amine group

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is not available in the search results. It’s worth noting that the mechanism of action for a chemical compound often depends on its intended use, which is not specified for this compound .

Future Directions

The future directions for ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine are not available in the search results. The potential applications and research directions often depend on the properties and reactivity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 2-phenoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenyl disulfide
  • 2-Nitrobenzenesulfonyl chloride
  • 2-Amino-2′-chloro-5-nitrobenzophenone

Uniqueness

Compared to similar compounds, it offers a unique balance of electrophilic and nucleophilic sites, making it versatile for various chemical reactions and applications .

Properties

IUPAC Name

4-chloro-2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWZDNXMFHLCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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